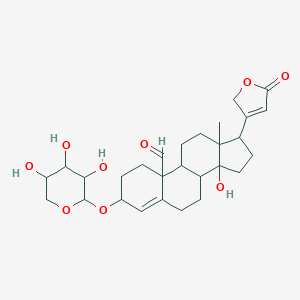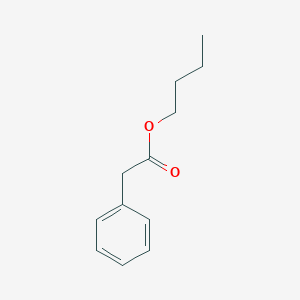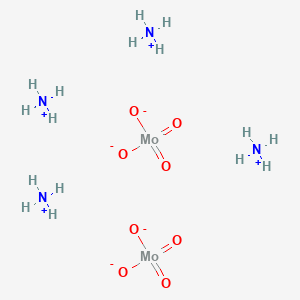
Tetraammonium hexamolybdate
Descripción general
Descripción
Synthesis Analysis
The synthesis of organoimido derivatives of hexamolybdate, like the trans bifunctionalized Lindqvist-type hexamolybdate, illustrates the controlled chemical manipulation possible with molybdate clusters. These compounds are synthesized under mild conditions, yielding structures that self-assemble into three-dimensional networks via hydrogen bonding (Xia et al., 2005). Similar approaches yield tetra-(tetraalkylammonium)octamolybdate catalysts, demonstrating the versatility of molybdate ion chemistry in oxidation reactions (Yang et al., 2009).
Molecular Structure Analysis
The crystal structure of hexaammonium diacetyl-octa-molybdate tetrahydrate has been documented, providing insights into the spatial arrangement and bonding within molybdate clusters. These structures often feature complex anionic arrangements stabilized by ammonium ions, showcasing the intricate balance of forces that define their solid-state architecture (Xiao et al., 2006).
Chemical Reactions and Properties
Tetraammonium hexamolybdate participates in various chemical reactions, including the selective oxidation of sulfides to sulfoxides, highlighting its catalytic capabilities. These reactions are facilitated by the unique electronic and structural properties of the molybdate clusters, which can be tuned through the choice of ammonium counterions (Yang et al., 2009).
Physical Properties Analysis
The physical properties of compounds containing hexamolybdate clusters, such as semiconductivity, are influenced by their molecular architecture. Studies reveal that these compounds exhibit semiconductive behavior, with optical energy gaps indicative of their potential in electronic applications (Xia et al., 2005).
Aplicaciones Científicas De Investigación
Hybrid Organic-Inorganic Molecule Production : The imidization of hexamolybdate clusters with aromatic amines to produce hybrid organic-inorganic molecules is a rapidly expanding area. This process is significant due to the unique combination of structural and electronic properties it offers. An alternative system using 2,2-dimethoxypropane (DMP) as the dehydrating agent in dimethylsulfoxide (DMSO) was reported, highlighting the impact of the quaternary ammonium counter-cation size on the rate and extent of imidization (Hardie et al., 2017).
Supercapacitor Applications : One-dimensional MoO2 nanorods prepared by thermal decomposition of tetrabutylammonium hexamolybdate in an inert atmosphere demonstrated good capacitive behavior with a specific capacitance of 140 Fg−1, indicating their potential use in supercapacitor applications (Rajeswari et al., 2009).
Catalysis in Organic Synthesis : Tetraethylammonium hexamolybdate was prepared using a selective extraction method from weakly acidic solutions, showcasing its potential in catalytic applications in organic synthesis (Murata et al., 1983).
Functionalized Hexamolybdate Derivatives : The synthesis of kinetically controlled trans bifunctionalized organoimido derivatives of hexamolybdate, which offer potential applications in materials science due to their unique structural and electronic properties, has been reported (Xia et al., 2005).
Nanocluster and Supramolecular Structure Formation : A bottom-up approach to obtain nanoclusters and large, uniform vesicle-like structures containing organic functionalized hexamolybdates in solution state was developed. These structures have potential applications in nanotechnology and materials science (Zhu et al., 2013).
Nonlinear Optical (NLO) Applications : Hexamolybdate clusters have been investigated for their second-order nonlinear optical (NLO) response, indicating their potential use in NLO applications. The charge-transfer characteristics of these materials make them efficient candidates for such applications (Haroon et al., 2017).
Cancer Therapy and Chemoprevention : Tetrathiomolybdate, a derivative of hexamolybdate, has been studied for its potential in cancer therapy, particularly for copper chelation and anti-angiogenic properties. Clinical trials have shown its efficacy with a favorable toxicity profile (Khan & Merajver, 2009).
Safety And Hazards
Tetraammonium hexamolybdate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
Propiedades
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mo.4H3N.8O/h;;4*1H3;;;;;;;;/q;;;;;;;;;;4*-1/p+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRDUKISIQWGIN-UHFFFAOYSA-R | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16Mo2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Molybdate (Mo8O264-), ammonium (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetraammonium hexamolybdate | |
CAS RN |
12411-64-2 | |
| Record name | Molybdate (Mo8O264-), ammonium (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012411642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (Mo8O264-), ammonium (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraammonium hexamolybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



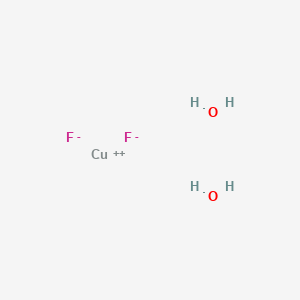
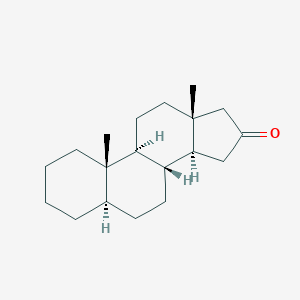
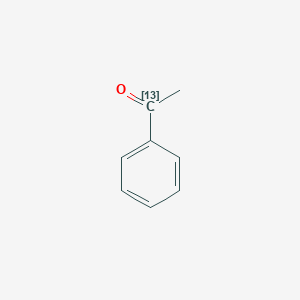
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
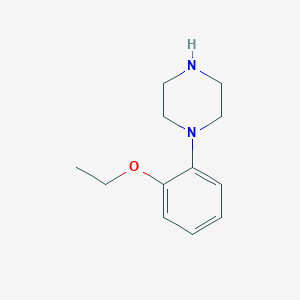
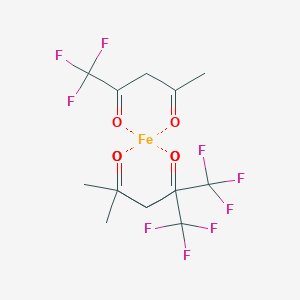
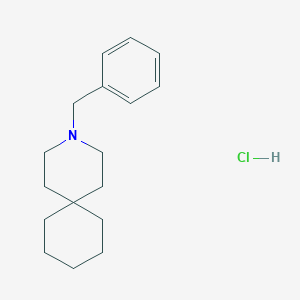
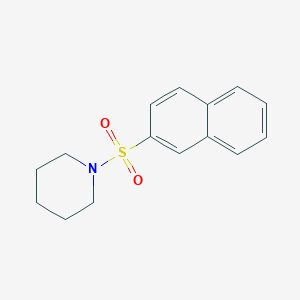
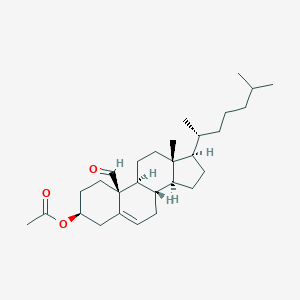
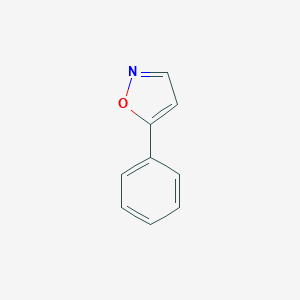
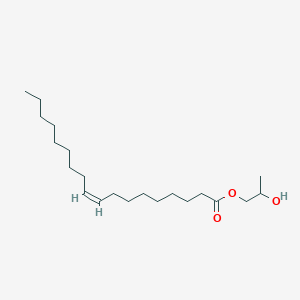
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
